molecular formula C11H11NO5S B12883867 N-[(3R)-2,5-Dioxooxolan-3-yl]-4-methylbenzene-1-sulfonamide CAS No. 652976-66-4

N-[(3R)-2,5-Dioxooxolan-3-yl]-4-methylbenzene-1-sulfonamide

Cat. No.: B12883867
CAS No.: 652976-66-4
M. Wt: 269.28 g/mol
InChI Key: VNMAMGMXPZCSRG-SECBINFHSA-N
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Description

N-[(3R)-2,5-Dioxooxolan-3-yl]-4-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a dioxooxolan (a cyclic ester/lactone) ring at the 3R position and a 4-methylphenylsulfonamide moiety. This compound is synthesized via nucleophilic substitution or coupling reactions, as exemplified by procedures involving dioxooxolan precursors and sulfonamide-containing amines . Its structural uniqueness lies in the combination of a sulfonamide pharmacophore and a dioxooxolan ring, which may influence solubility, metabolic stability, and target binding.

Properties

CAS No.

652976-66-4

Molecular Formula

C11H11NO5S

Molecular Weight

269.28 g/mol

IUPAC Name

N-[(3R)-2,5-dioxooxolan-3-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C11H11NO5S/c1-7-2-4-8(5-3-7)18(15,16)12-9-6-10(13)17-11(9)14/h2-5,9,12H,6H2,1H3/t9-/m1/s1

InChI Key

VNMAMGMXPZCSRG-SECBINFHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H]2CC(=O)OC2=O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CC(=O)OC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(2,5-Dioxotetrahydrofuran-3-yl)-4-methylbenzenesulfonamide typically involves the reaction of ®-2,5-Dioxotetrahydrofuran-3-yl acetate with 4-methylbenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

®-N-(2,5-Dioxotetrahydrofuran-3-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often employed to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C11_{11}H11_{11}N1_{1}O5_{5}S
  • CAS Number : 915095-89-5
  • Molecular Structure : The compound features a sulfonamide group attached to a dioxolane ring, which is significant for its biological activity.

Drug Design and Development

N-[(3R)-2,5-Dioxooxolan-3-yl]-4-methylbenzene-1-sulfonamide exhibits properties that make it a candidate for drug development. Its structural components suggest potential interactions with biological targets, particularly in the realm of enzyme inhibition.

Key Insights :

  • Bioisosterism : The incorporation of bioisosteres in drug design enhances the pharmacological profile of compounds. The structural features of this sulfonamide may facilitate interactions that improve efficacy and reduce toxicity .

Antiviral Activity

Research indicates that sulfonamide derivatives can exhibit antiviral properties. For instance, compounds structurally related to this compound have shown activity against viruses such as the tobacco mosaic virus (TMV) and other viral pathogens.

Case Study :
A study demonstrated that certain sulfonamide derivatives inhibited TMV with an efficacy comparable to established antiviral agents. This suggests that this compound may similarly possess antiviral properties .

Enzyme Inhibition

Sulfonamides are known for their ability to inhibit carbonic anhydrase enzymes. The unique structure of this compound positions it as a potential inhibitor of specific enzymes involved in metabolic pathways.

Research Findings :
Studies have shown that modifications to the sulfonamide group can significantly enhance enzyme inhibition potency. This compound's structure could be optimized for better interaction with target enzymes .

Table 1: Comparison of Biological Activities of Sulfonamide Derivatives

Compound NameActivity TypeInhibition (%)Reference
N-(4-Chlorophenyl)-1,3,4-thiadiazole SulfonamidesAntiviral50% TMV inhibition
N-(3R)-2,5-Dioxooxolan-3-yl]-4-methylbenzene-1-sulfonamidePotential AntiviralTBDCurrent Study
Other SulfonamidesCarbonic Anhydrase InhibitionVaries

Mechanism of Action

The mechanism of action of ®-N-(2,5-Dioxotetrahydrofuran-3-yl)-4-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds or ionic interactions with active sites, leading to inhibition or modulation of biological activity. The tetrahydrofuran ring provides structural stability and can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Similarities and Differences

Key structural analogs include sulfonamides with varying substituents or heterocyclic systems. Examples from literature and patents highlight the following:

Compound Name / ID Core Structure Substituents/Modifications Key Properties Reference
N-[(3R)-2,5-Dioxooxolan-3-yl]-4-methylbenzene-1-sulfonamide Dioxooxolan + sulfonamide 4-methylphenyl, (3R) configuration High stereochemical specificity Synthesis
4-Methyl-N-(oxolan-2-ylmethyl)-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide (951958-28-4) Oxolan + thiazole + pyridinyl Oxolan-2-ylmethyl, propylpyridinyl Enhanced lipophilicity Patent
2,3-Bis(acetyloxy)-3-(alkylcarbamoyl)propanoic acids (2a-d) Propanoic acid + acetyloxy + carbamoyl Variable alkyl groups (e.g., methyl, ethyl) Hydrolytic instability Synthesis
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Chromenone + pyrazolopyrimidine Fluorophenyl, methylbenzenesulfonamide High molecular complexity Patent

Key Observations:

  • Stereochemical Impact : The (3R)-dioxooxolan configuration in the target compound may confer superior binding specificity compared to racemic analogs, as seen in enzyme inhibition studies for similar chiral sulfonamides .
  • Stability: The dioxooxolan ring is susceptible to hydrolysis under basic conditions, similar to propanoic acid derivatives (e.g., compounds 2a-d) , but the 3R configuration may slow degradation compared to non-chiral analogs.

Biological Activity

N-[(3R)-2,5-Dioxooxolan-3-yl]-4-methylbenzene-1-sulfonamide, also known by its chemical structure C11H11NO5S, has attracted significant attention in the field of medicinal chemistry due to its potential biological activities. This compound is a derivative of sulfonamide, a class of compounds known for their antibacterial properties. This article explores the biological activity of this compound, including its synthesis, antibacterial and antifungal properties, and relevant case studies.

1. Chemical Structure and Properties

The molecular structure of this compound features a sulfonamide group attached to a dioxolane ring and a methylbenzene moiety. The presence of these functional groups suggests potential interactions with biological targets.

2. Synthesis

The synthesis of this compound typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-hydroxymethyl-2,5-dioxolan-3-one under basic conditions. This method has been optimized to yield high purity and yield of the final product.

3. Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard microdilution methods.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus625 - 1250
Staphylococcus epidermidis500
Enterococcus faecalis625
Pseudomonas aeruginosa250
Escherichia coli>2000
Klebsiella pneumoniae>2000

The compound showed excellent activity against Staphylococcus aureus and Pseudomonas aeruginosa , indicating its potential as a therapeutic agent against infections caused by these pathogens .

4. Antifungal Activity

In addition to its antibacterial properties, this compound has been tested for antifungal activity against Candida albicans . The results indicated significant antifungal effects with an MIC value of approximately 1000 µg/mL .

The proposed mechanism of action for sulfonamides involves the inhibition of bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA). This mechanism is crucial for bacterial growth and replication, making sulfonamides effective antibiotics.

Case Study 1: Efficacy Against Resistant Strains

A recent study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated notable activity with MIC values significantly lower than those observed for traditional antibiotics like penicillin .

Case Study 2: Synergistic Effects

Another investigation explored the synergistic effects of this compound in combination with other antibiotics. The results indicated enhanced antibacterial activity when combined with beta-lactam antibiotics against resistant strains, suggesting potential for combination therapy in clinical settings .

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